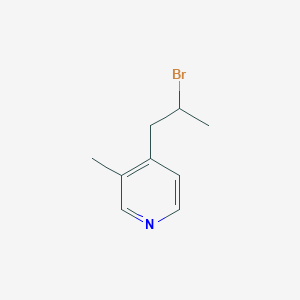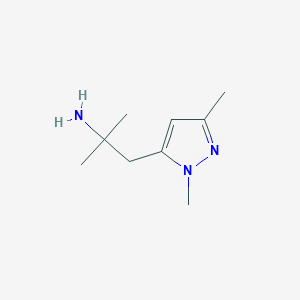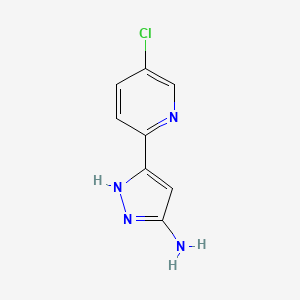
4-(2-Bromopropyl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromopropyl)-3-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by a bromopropyl group attached to the fourth position and a methyl group attached to the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 4-(2-Bromopropyl)-3-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxyl, cyano, or amino derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Propyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: 4-(2-Bromopropyl)-3-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound can be used in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromopropyl)-3-methylpyridine in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations leading to the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-(2-Chloropropyl)-3-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoropropyl)-3-methylpyridine: Contains a fluorine atom in place of bromine.
4-(2-Iodopropyl)-3-methylpyridine: Iodine atom replaces the bromine atom.
Uniqueness: 4-(2-Bromopropyl)-3-methylpyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution with higher reactivity compared to its chloro or fluoro analogs. The bromine atom also influences the compound’s physical and chemical properties, making it distinct from other halogenated derivatives.
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
4-(2-bromopropyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7-6-11-4-3-9(7)5-8(2)10/h3-4,6,8H,5H2,1-2H3 |
Clave InChI |
VFHLGOKUTRUZCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)CC(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)





![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

